4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-
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Overview
Description
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- is a fused heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a furo[3,4-b]indole core and a phenylsulfonyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for synthesis and research.
Preparation Methods
The synthesis of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- typically involves multiple steps starting from indole. One efficient synthetic route involves the following steps :
Acylation of Indole: The initial step involves the acylation of indole with an acid chloride in the presence of a Lewis acid such as aluminum chloride (AlCl3). This results in the formation of a 3-acylindole intermediate.
Formation of Bis-Enol Ethers: The 3-acylindole is then converted into bis-enol ethers through carbonyl protection.
Lithiation and Quenching: The bis-enol ethers undergo lithiation at the C-2 position, followed by quenching with acetaldehyde to form intermediates.
Cyclodehydration: The final step involves cyclodehydration induced by trifluoroacetic acid, leading to the formation of the desired 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-.
Chemical Reactions Analysis
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Scientific Research Applications
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- has a wide range of applications in scientific research :
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in Diels-Alder cycloaddition reactions.
Biology: The compound is studied for its potential as a DNA bis-intercalator, which can interact with DNA and affect its function.
Medicine: Research is ongoing to explore its antitumor activity and potential therapeutic applications.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the normal function of DNA and potentially leading to antitumor effects .
Comparison with Similar Compounds
4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)- can be compared with other similar compounds such as indole-2,3-quinodimethane analogues :
Indole-2,3-quinodimethane: This compound shares a similar indole core but lacks the furo ring and phenylsulfonyl group, resulting in different chemical properties.
3-Methyl-4H-Furo[3,4-b]indole: This derivative has a methyl group at the C-3 position, which alters its reactivity compared to the phenylsulfonyl derivative.
3-Phenyl-4H-Furo[3,4-b]indole: The presence of a phenyl group at the C-3 position provides different steric and electronic effects compared to the phenylsulfonyl group.
These comparisons highlight the unique structural and functional attributes of 4H-Furo[3,4-b]indole, 4-(phenylsulfonyl)-, making it a valuable compound for various research applications.
Properties
CAS No. |
89241-37-2 |
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Molecular Formula |
C16H11NO3S |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
4-(benzenesulfonyl)furo[3,4-b]indole |
InChI |
InChI=1S/C16H11NO3S/c18-21(19,12-6-2-1-3-7-12)17-15-9-5-4-8-13(15)14-10-20-11-16(14)17/h1-11H |
InChI Key |
YQFHJTLYOSFRPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C4=COC=C42 |
Origin of Product |
United States |
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